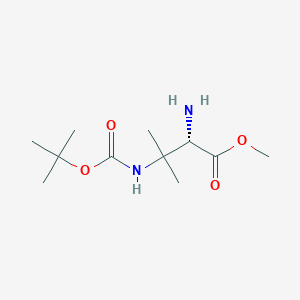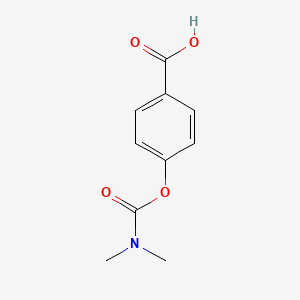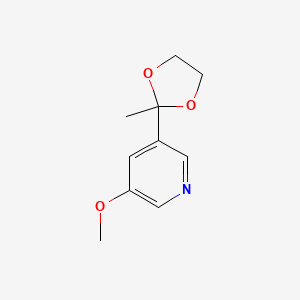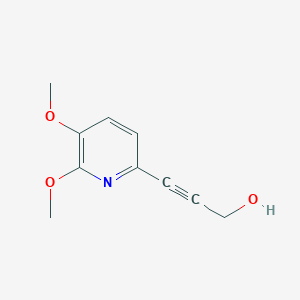
3-碘-1H-吲唑-6-甲醛
描述
3-Iodo-1H-indazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5IN2O . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 3-Iodo-1H-indazole-6-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Iodo-1H-indazole-6-carbaldehyde is represented by the formula C8H5IN2O . Its molecular weight is 272.05 .Chemical Reactions Analysis
The chemical reactions involving 1H- and 2H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
3-Iodo-1H-indazole-6-carbaldehyde is a solid compound . It has a molecular weight of 272.05 . The compound should be stored at 4°C and protected from light .科学研究应用
合成和化学性质
- 合成方法:与目标化合物相关的 1H-吲唑-3-甲醛,通过在酸性条件下吲哚开环,然后用亚硝酸钠重氮化,再环化合成。该方法以成本低、操作简单、适宜工业化生产见长 (龚,2012)。
- 结构和光谱分析:1H-吲唑-3-甲醛的结构和光谱分析揭示了重要的分子间相互作用,如氢键和 π-π 相互作用,这些相互作用促成了它的稳定性和化学性质 (Morzyk-Ociepa 等,2021)。
荧光应用
- 荧光染料开发:与吲唑衍生物相关的含有吡唑基芘生色团的荧光染料的合成研究,显示出传感酸性荧光团环境的潜力。这些化合物在溶液中表现出明亮的荧光,而在固态中表现出微弱的荧光 (Wrona-Piotrowicz 等,2022)。
药物和药学化学
- 吲唑衍生物作为激酶抑制剂:吲唑衍生物,包括 1H-吲唑-3-甲醛,在药学化学中作为激酶抑制剂的作用日益显著。通过在略带酸性的环境中对吲哚进行亚硝化,可以有效地普遍获得这些化合物 (Chevalier 等,2018)。
先进材料合成
- 官能化吲唑合成:合成高度官能化吲唑的新方法涉及在碘代吲唑的 3 位进行区域选择性镁化。这个过程允许引入广泛的官能团,使其成为创建多样化的基于吲唑的支架的多功能方法 (Lam 等,2016)。
安全和危害
作用机制
Target of Action
Indazole-containing heterocyclic compounds, which include 3-iodo-1h-indazole-6-carbaldehyde, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes that result in their medicinal effects .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, contributing to their wide range of medicinal applications .
Result of Action
The wide range of medicinal applications of indazole derivatives suggests that they have significant effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-Iodo-1H-indazole-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinase enzymes, which are crucial in regulating cellular signaling pathways. The nature of these interactions often involves the binding of 3-Iodo-1H-indazole-6-carbaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Iodo-1H-indazole-6-carbaldehyde on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 3-Iodo-1H-indazole-6-carbaldehyde can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Iodo-1H-indazole-6-carbaldehyde exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 3-Iodo-1H-indazole-6-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-1H-indazole-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-1H-indazole-6-carbaldehyde is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Iodo-1H-indazole-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling or metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
3-Iodo-1H-indazole-6-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3-Iodo-1H-indazole-6-carbaldehyde is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in facilitating the movement of this compound across cellular membranes and within different cellular compartments. The localization and accumulation of 3-Iodo-1H-indazole-6-carbaldehyde can significantly impact its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of 3-Iodo-1H-indazole-6-carbaldehyde is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
属性
IUPAC Name |
3-iodo-2H-indazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYGHSDBUEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295300 | |
| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-42-1 | |
| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)



![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)









